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Compound of Interest

Compound Name: trans-1,2-Cyclohexanediol

Cat. No.: B013532 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

trans-1,2-cyclohexanediol, a key organic compound utilized in various research and

development applications, including drug development. This document is intended for

researchers, scientists, and professionals in the pharmaceutical and chemical industries,

offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside relevant experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for trans-1,2-
cyclohexanediol.

¹H NMR Spectral Data
The ¹H NMR spectrum of trans-1,2-cyclohexanediol exhibits distinct signals corresponding to

the different protons in the molecule.
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Assignment Chemical Shift (δ, ppm)

A 3.91

B 3.33

C 1.95

D 1.69

E 1.56 to 1.00

Note: The shift values were obtained at 400MHz.[1]

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm) Solvent

75.2 CDCl₃

32.8 CDCl₃

24.3 CDCl₃

Note: Data obtained from various sources.[2][3][4]

Experimental Protocol for NMR Analysis
A standard protocol for the NMR analysis of diols is as follows:

Sample Preparation: Accurately weigh 5-10 mg of the purified trans-1,2-cyclohexanediol
for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[5] Dissolve the sample in a suitable

deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[5]

Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal magnetic field

homogeneity.[5]

¹H NMR Spectroscopy:
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Pulse Program: Utilize a standard single-pulse experiment.[5]

Acquisition Parameters: Set the spectral width to approximately 12-16 ppm, acquisition

time to 2-4 seconds, and relaxation delay to 1-5 seconds.[5] Typically, 8-16 scans are

sufficient.[5]

¹³C NMR Spectroscopy:

Pulse Program: Employ a standard proton-decoupled ¹³C experiment.[5]

Acquisition Parameters: Set the spectral width to 200-240 ppm, acquisition time to 1-2

seconds, and relaxation delay to 2 seconds.[5] A higher number of scans (1024 or more) is

generally required depending on the sample concentration.[5]

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).[5]

Phase the spectrum and perform baseline correction to obtain a clear spectrum for analysis.

[5] For enantiomeric purity analysis, a three-component chiral derivatization protocol using 2-

formylphenylboronic acid and an enantiopure amine can be employed, followed by ¹H NMR

analysis of the resulting diastereoisomeric iminoboronate esters.[6][7]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

IR Spectral Data
The IR spectrum of trans-1,2-cyclohexanediol shows characteristic absorption bands for its

hydroxyl and alkane functional groups.

Vibrational Mode Frequency (cm⁻¹) Intensity

O-H stretch (hydrogen-

bonded)
3500-3200 Strong, Broad

C-H stretch 2950-2870 Strong

C-O stretch 1260-1050 Strong
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Note: The O-H stretching frequency is sensitive to hydrogen bonding.[8][9] In a dilute solution

of CCl₄, free O-H and intramolecularly bonded O-H bands can be observed at approximately

3628 cm⁻¹ and 3596 cm⁻¹, respectively.[8]

Experimental Protocol for IR Spectroscopy
A common method for obtaining an IR spectrum of a solid alcohol is as follows:

Sample Preparation: For a solid sample, the KBr pellet method is frequently used.[4] A small

amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed

into a thin, transparent disk.[10] Alternatively, a Nujol mull can be prepared by grinding the

solid with a few drops of Nujol (a mineral oil).[10] For liquid samples, a thin film can be

placed between two salt plates (e.g., NaCl or KBr).[10]

Instrument and Data Acquisition: An FTIR (Fourier Transform Infrared) spectrometer is

commonly used.[11] A background spectrum of the empty sample holder (or pure KBr

pellet/salt plates) is first recorded. The sample is then placed in the instrument, and the

sample spectrum is acquired. The instrument records the interferogram, which is then

Fourier-transformed to produce the final IR spectrum.[10][12]

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus

wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands

corresponding to the functional groups present in the molecule.[10][12]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight and elemental composition of a compound, as well

as to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectral Data (Electron Ionization)
The electron ionization (EI) mass spectrum of trans-1,2-cyclohexanediol shows several

characteristic fragments.
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Mass-to-Charge Ratio (m/z) Relative Intensity (%) Possible Fragment

70 99.99 [C₄H₆O]⁺

57 56.89 [C₄H₉]⁺

99 Not specified [M-OH]⁺

98 Not specified [M-H₂O]⁺

83 36.00 [C₆H₁₁]⁺

41 60.50 [C₃H₅]⁺

Note: The molecular weight of trans-1,2-cyclohexanediol is 116.16 g/mol .[13][14] The data

presented is a compilation from various sources.[14][15]

Experimental Protocol for Mass Spectrometry
A general protocol for obtaining a mass spectrum of a diol is as follows:

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1 mg/mL.[16] Further dilute this solution to a

final concentration of about 10-100 µg/mL.[16] Ensure the final solution is free of any

particulate matter by filtration if necessary.[16] High concentrations of inorganic salts should

be avoided as they can interfere with electrospray ionization.[16]

Instrumentation and Ionization: The sample is introduced into the mass spectrometer,

typically via direct infusion or coupled with a chromatographic technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[17] For volatile compounds

like trans-1,2-cyclohexanediol, GC-MS with electron ionization (EI) is a common method.

[15] In EI, the sample molecules are bombarded with high-energy electrons, causing

ionization and fragmentation.[17]

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-

charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then records

the abundance of each ion.[17]
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Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus

m/z. The molecular ion peak (if present) confirms the molecular weight, and the

fragmentation pattern provides valuable structural information.[17] For diols, characteristic

fragmentation patterns can include the loss of a hydroxyl group or a water molecule.[18]

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b013532?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

